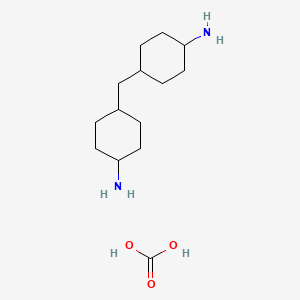

4,4'-Diaminodicyclohexylmethane carbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;2-1(3)4/h10-13H,1-9,14-15H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNROHDEKMCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191304 | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37872-62-1 | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037872621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering for 4,4 Diaminodicyclohexylmethane Carbonate

Precursor Synthesis Pathways and Purification Strategies

The primary precursor for 4,4'-diaminodicyclohexylmethane carbonate is 4,4'-diaminodicyclohexylmethane, which is itself derived from an aromatic precursor. wikipedia.org

4,4'-Diaminodicyclohexylmethane is produced industrially via the catalytic hydrogenation of 4,4'-methylenedianiline (B154101) (MDA). wikipedia.orgchemicalbook.comwikipedia.org This process involves the saturation of the aromatic rings of the MDA molecule with hydrogen under specific conditions of temperature and pressure, in the presence of a heterogeneous catalyst. google.comgoogle.com

The reaction can be summarized as: CH₂(C₆H₄NH₂)₂ + 6H₂ → CH₂(C₆H₁₀NH₂)₂

The raw material used in industrial settings is often not pure 4,4'-MDA but a reaction mixture that also contains isomers like 2,4'-MDA and 2,2'-MDA, as well as other multinuclear compounds. google.com The selection of the catalyst is critical for achieving high conversion rates and selectivity. A variety of transition metal catalysts have been developed for this hydrogenation. Ruthenium-based catalysts are frequently preferred in industrial applications. prepchem.com Other catalyst systems include those based on rhodium, cobalt, and bimetallic combinations like rhodium-ruthenium. google.comgoogle.com The catalyst support material, such as alumina (B75360) (Al₂O₃) or magnesium-aluminum oxide, also plays a significant role in the catalyst's performance. google.comgoogle.com

Reaction conditions are optimized to ensure complete hydrogenation while managing isomer distribution. Typical temperatures range from 100°C to 190°C, with hydrogen pressures between 50 and 350 bar. google.comgoogle.com For instance, one patented method describes hydrogenation at 100-180°C and 4-10 MPa using a supported nanoscale ruthenium catalyst. google.com Another specifies temperatures of 120°C to 160°C and pressures of 60 to 70 bar with a rhodium-ruthenium catalyst. google.com

The hydrogenation of MDA yields a mixture of three geometric stereoisomers of 4,4'-diaminodicyclohexylmethane: trans-trans, cis-trans, and cis-cis. wikipedia.orggoogle.com The relative proportions of these isomers in the final product significantly influence its physical properties, such as its freezing point and reactivity, which in turn affects the performance of the resulting polymers. google.comprepchem.com

The trans-trans isomer is typically the most abundant, often forming around 50-55% of the mixture under certain equilibrium conditions. google.com However, for specific applications, a lower content of the trans-trans isomer is desirable. google.comgoogle.com Process engineering strategies have been developed to control the isomer distribution. These methods include:

Catalyst Selection: The choice of catalyst and support can influence the stereoselectivity of the hydrogenation. For example, a rhodium-ruthenium catalyst on a magnesium-aluminum oxide support has been developed to produce PACM with a low (t,t)-isomer molar ratio (0-25 mol%). google.com

Reaction Conditions: Adjusting temperature and pressure can alter the isomer ratio. For example, hydrogenating MDA at 75°-125°C can produce isomer mixtures that are liquid at room temperature, while higher temperatures of 140°-250°C result in mixtures with freezing points above 40°C. prepchem.com

Process Control: A method has been developed where the reaction is stopped when the MDA content is between 0-5 wt% and the partially hydrogenated intermediate (H6MDA) is between 1-20 wt%. This technique helps to reduce the final trans-trans isomer content in the product. google.com

Separation of the isomers can be achieved through techniques like distillation, but controlling the formation during synthesis is often a more economically viable approach in industrial production. prepchem.com

Direct Synthesis of this compound

Once the precursor, 4,4'-diaminodicyclohexylmethane, is synthesized and purified, it is converted into its carbonate salt.

As a diamine, 4,4'-diaminodicyclohexylmethane is a basic compound that readily reacts with acids to form salts in weakly exothermic reactions. echemi.comlookchem.com This property can be utilized in a salt metathesis (or ion exchange) reaction to produce the carbonate. One documented method involves first preparing the hydrochloride salt of the diamine. This salt is then reacted with an alkali carbonate, such as potassium carbonate (K₂CO₃). In this reaction, the chloride ions are displaced by carbonate ions, leading to the formation of this compound and a precipitating salt like potassium chloride (KCl), which can be removed by filtration.

Direct carbonation can be achieved by reacting 4,4'-diaminodicyclohexylmethane with a suitable carbonate-generating reagent. Weaker bases like sodium carbonate or potassium carbonate are often preferred to provide a more controlled reaction environment for various syntheses involving this diamine. yonghuicomposite.com

Another approach involves the use of non-phosgene acylating agents. For instance, bis(trichloromethyl) carbonate, also known as triphosgene (B27547), can be reacted with 4,4'-diaminodicyclohexylmethane in an inert solvent. By carefully controlling the stoichiometry and reaction conditions, the intermediate carbamoyl (B1232498) chlorides formed can be hydrolyzed to yield the final carbonate salt.

Catalysis in 4,4'-Diaminodicyclohexylmethane Production

Catalysis is a cornerstone of the industrial production of 4,4'-diaminodicyclohexylmethane and, by extension, its carbonate salt. The most critical catalytic step is the hydrogenation of the aromatic precursor, MDA.

The development of effective heterogeneous catalysts is crucial for achieving high yield and desired stereoselectivity. mdpi.com Ruthenium (Ru) and Rhodium (Rh) are the most prominent metals used for this transformation, often supported on inorganic materials to enhance their stability, dispersion, and activity. google.comgoogle.comgoogle.com

| Catalyst System | Support Material | Key Features / Findings |

| Ruthenium (Ru) | Various (e.g., Alumina) | Widely used in industry; effective for hydrogenating MDA to PACM. prepchem.com |

| Supported Nano Ruthenium | Inorganic Carrier | Provides high reactivity and conversion efficiency of MDA, yielding H12MDA with a trans-isomer content below 25%. google.com |

| Rhodium-Ruthenium (Rh-Ru) Bimetallic | Magnesium-Aluminum Oxide | Allows for the preparation of PACM with a low trans,trans-isomer molar ratio (0-25%). google.com |

| Cobalt Oxide (Co₂O₃, with CaO and Na₂CO₃) | - | An earlier catalyst system used for the hydrogenation of MDA. google.com |

The efficiency of these catalysts depends on factors such as the metal loading, the properties of the support (e.g., surface area and pore size), and the reaction conditions (temperature, pressure, solvent). google.commdpi.com For the subsequent carbonation step, the reactions are typically stoichiometric salt formations or reactions with highly reactive reagents where catalysis is less central compared to the precursor hydrogenation. yonghuicomposite.com

Heterogeneous Catalysis Systems

The synthesis of amine carbonates via direct reaction with carbon dioxide can be significantly enhanced by heterogeneous catalysts. While specific studies focusing exclusively on the catalytic synthesis of this compound are not extensively detailed in public literature, principles from related reactions, such as the formation of other organic carbonates and ureas, provide insight into potential catalytic systems.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the carbonation of diamines, metal oxides have shown significant promise. Cerium(IV) oxide (CeO₂), in particular, has been investigated as a heterogeneous catalyst for the direct conversion of CO₂ with diamines to form cyclic ureas, a reaction that shares mechanistic similarities with carbonate formation. researchgate.netacs.org The catalytic activity of CeO₂ is attributed to its acid-base properties, which facilitate the adsorption and activation of both the amine and CO₂ molecules. researchgate.net

Other potential heterogeneous catalysts include:

Metal-Organic Frameworks (MOFs) : MOFs, such as zinc-based ZIF-71 and ZIF-95, have been used for the synthesis of cyclic carbonates from epoxides and CO₂. whiterose.ac.uk Their high surface area and tunable metal centers could be adapted for the direct carbonation of diamines.

Immobilized Catalysts : Functional groups or catalytic compounds can be immobilized on solid supports like silica. For instance, silica-immobilized hydrogen bond donor (HBD) catalysts have been developed for cyclic carbonate synthesis. researchgate.net

Mixed Metal Oxides : Spinel-type mixed metal oxides (e.g., MgCo₂O₄) have demonstrated high efficacy in the synthesis of propylene (B89431) carbonate, suggesting their potential applicability. researchgate.net

The general mechanism on a heterogeneous surface involves the activation of the amine and CO₂, followed by a nucleophilic attack of the amine's nitrogen atom on the carbon atom of the CO₂, leading to the formation of a carbamate (B1207046) or carbonate species. researchgate.netwhiterose.ac.uk

Homogeneous Catalysis Approaches

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. The interaction between CO₂ and amines can be influenced by homogeneous catalysts to steer reaction pathways. rwth-aachen.derwth-aachen.de For the synthesis of carbonates from CO₂ and amines, various transition-metal complexes have been explored. nih.gov

Ruthenium complexes, for example, have been studied for the conversion of CO₂ in the presence of amines. nih.gov While much of this research focuses on the hydrogenation of CO₂ to products like formate (B1220265) and methanol, the underlying principles of amine-CO₂ adduct formation and subsequent catalytic conversion are relevant. nih.gov Organoantimony compounds have also been reported as catalysts for the carbonylation of amines using carbon dioxide. acs.org

A key challenge in homogeneous catalysis is the separation of the catalyst from the product. However, innovative approaches, such as the use of "switchable solvents" where solvent properties change in response to a trigger like the introduction of CO₂, can help address this issue. rwth-aachen.derwth-aachen.de

Table 1: Comparison of Potential Catalytic Systems for Diamine Carbonation

| Catalyst Type | Catalyst Example(s) | Phase | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Metal Oxides | CeO₂, MgO, Mixed Oxides (MgCo₂O₄) | Heterogeneous | Robust, easily separated, reusable. researchgate.netresearchgate.net | May require higher temperatures/pressures. |

| Metal-Organic Frameworks (MOFs) | ZIF-71, ZIF-95, Zn-Co-ZIF-67 | Heterogeneous | High surface area, tunable structure, high selectivity. whiterose.ac.uk | Stability can be a concern under certain conditions. |

Catalyst Regeneration and Deactivation Studies

Catalyst longevity is a critical factor for the economic viability of any industrial chemical process. Therefore, catalyst regeneration and understanding deactivation mechanisms are paramount.

For heterogeneous catalysts , regeneration often involves removing adsorbed species or poisons from the catalyst surface. Common methods include:

Thermal Treatment : Calcination at elevated temperatures can burn off organic residues (coking) that block active sites.

Washing : Rinsing the catalyst with appropriate solvents can remove non-covalently bound inhibitors. For silica-immobilized catalysts used in cyclic carbonate synthesis, simple filtration and washing are often sufficient for reuse. researchgate.net

Deactivation can occur through several pathways:

Poisoning : Strong binding of impurities or byproducts to active sites.

Coking/Fouling : Deposition of carbonaceous materials on the catalyst surface.

Sintering : Loss of active surface area due to agglomeration of metal particles at high temperatures.

Leaching : Dissolution of the active catalytic species from a solid support into the reaction medium.

A notable development is the creation of magnetically recoverable catalysts, such as potassium oxide loaded onto a magnetic carbon/Fe₃O₄ core-shell structure. mdpi.com These catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying regeneration and reducing operational costs. mdpi.com Studies on such catalysts in reactions like transesterification for dimethyl carbonate (DMC) synthesis have shown stable activity over multiple consecutive cycles. mdpi.com

For homogeneous catalysts , regeneration is more complex as it is tied to product separation. Techniques like distillation or extraction are required, which can be energy-intensive and may lead to thermal degradation of the catalyst. Research into biphasic systems or catalysts designed for easy precipitation after reaction aims to mitigate these challenges.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several environmentally benign pathways.

Non-Phosgene Synthesis Routes

Historically, the production of related compounds like isocyanates relied heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. nih.govacs.org Modern synthetic strategies for carbonates and their precursors have moved decisively away from this hazardous reagent. The primary methods for synthesizing this compound are inherently non-phosgene routes.

Direct Carbonation with CO₂ : This is a highly attractive green chemistry route as it utilizes carbon dioxide, an abundant, low-cost, and non-toxic C1 feedstock. researchgate.net The reaction involves exposing the diamine to pressurized CO₂ in a suitable solvent. This acid-base neutralization avoids hazardous reagents but requires careful control of pressure and temperature to ensure sufficient carbonate ion concentration and prevent decomposition.

Salt Metathesis : This method involves reacting a salt of the diamine, typically 4,4'-diaminodicyclohexylmethane hydrochloride, with a simple, non-toxic alkali carbonate such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). yonghuicomposite.com The reaction, often carried out in an aqueous or alcoholic medium, displaces the chloride ions to form the desired carbonate salt and a simple inorganic salt (e.g., KCl) as a byproduct, which can be easily removed by filtration.

Non-Phosgene Acylation with Triphosgene : While technically a non-phosgene route, this method uses bis(trichloromethyl) carbonate (triphosgene), a solid phosgene substitute. It reacts with the diamine in an inert solvent to form the carbonate salt. Although safer to handle than gaseous phosgene, triphosgene is still a hazardous reagent that generates hydrogen chloride (HCl) as a byproduct, requiring a neutralization step.

Table 2: Overview of Non-Phosgene Synthesis Routes

| Synthesis Route | Key Reagents | Typical Solvent | Byproducts | Green Chemistry Aspect |

|---|---|---|---|---|

| Direct Carbonation | PACM, Carbon Dioxide (CO₂) | Dimethylacetamide (DMAc) | None (in theory) | Uses CO₂ as a C1 source, high atom economy. researchgate.net |

| Salt Metathesis | PACM-HCl, Potassium Carbonate (K₂CO₃) | Ethanol, Water | Potassium Chloride (KCl) | Avoids hazardous reagents, uses simple inorganic salts. |

| Triphosgene Acylation | PACM, Triphosgene | Benzonitrile | Hydrogen Chloride (HCl) | Avoids gaseous phosgene but uses a hazardous substitute. |

Solvent Selection and Reduction Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. researchgate.net For the synthesis of this compound, solvent selection depends on the chosen route.

In the salt metathesis route, polar protic solvents like ethanol or water are effective. Ethanol is considered a relatively green solvent, especially when derived from biomass, as it is biodegradable and has lower toxicity than many conventional organic solvents. rsc.orgyoutube.com

For direct carbonation with CO₂ , polar aprotic solvents such as dimethylacetamide (DMAc) are used to facilitate the reaction. However, solvents like DMAc are under increasing scrutiny due to toxicity concerns.

Green solvent strategies focus on replacement and reduction:

Solvent Replacement : The search for greener alternatives to traditional volatile organic compounds (VOCs) is ongoing. Organic carbonates themselves, such as dimethyl carbonate (DMC) and propylene carbonate (PC), are considered green solvents due to their low toxicity and biodegradability. rsc.orgrsc.org Their application as reaction media in other syntheses is well-established and could be explored for this process. rsc.org

Solvent-Free Conditions : Where possible, running reactions without a solvent is the ideal green solution. For catalytic reactions involving CO₂, such as the synthesis of cyclic carbonates, solvent-free conditions have been successfully demonstrated, often by using one of the liquid reactants in excess to act as the solvent. whiterose.ac.ukresearchgate.net

Scale-Up and Industrial Production Processes

The transition from a laboratory-scale synthesis to an industrial production process involves overcoming challenges in process engineering, safety, and economics. For this compound, scalability is closely linked to the production of its precursor, 4,4'-diaminodicyclohexylmethane (PACM), which is an established industrial chemical. wikipedia.orgyonghuicomposite.com

Industrial production would likely favor the more environmentally benign and cost-effective synthesis routes. The direct carbonation with CO₂ and salt metathesis methods are strong candidates.

Process Engineering Considerations:

Reactor Design : For batch processes, standard stirred-tank reactors are suitable. An example protocol adapted from a patent for a related synthesis involves reacting the diamine with triphosgene in a vessel, followed by heating and quenching.

Continuous Flow Processing : For large-scale production, continuous flow reactors offer significant advantages over batch processing. They can lead to improved heat and mass transfer, better process control, enhanced safety (smaller volumes of hazardous materials at any given time), and reduced reaction times. Segmented flow reactors with in-line monitoring have been proposed to reduce reaction times by up to 50% compared to batch processes for similar carbonation reactions.

Downstream Processing : The separation and purification of the final product are critical. In the salt metathesis route, the inorganic salt byproduct (e.g., KCl) is removed by filtration. Subsequent evaporation of the solvent isolates the carbonate product.

Waste Stream Management : A key aspect of industrial-scale production is the management of waste streams. In processes that generate byproducts like HCl (from triphosgene) or KCl (from salt metathesis), efficient recovery and repurposing are important. For instance, gaseous HCl can be absorbed in water to produce hydrochloric acid, and KCl can be repurposed for agricultural use.

The existence of numerous suppliers for the PACM precursor indicates a robust supply chain that could support the industrial-scale production of its carbonate derivative should market demand increase. buyersguidechem.comchemicalbook.com

Reactor Design and Process Intensification

The synthesis of this compound can be approached through several routes, including direct carbonation with CO2 gas, salt metathesis, and non-phosgene acylation using reagents like triphosgene. Each of these synthetic pathways presents unique challenges and opportunities for reactor design and process intensification.

Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of this compound, this can be achieved through the design of multifunctional reactors and the use of alternative energy sources. youtube.com

Reactor Design:

The choice of reactor is critical and depends on the chosen synthetic route. For the reaction involving triphosgene, which is a solid, and the diamine, which can be in a liquid phase, a slurry reactor or a stirred-tank reactor would be suitable for batch or semi-batch processes. For gas-liquid reactions, such as direct carbonation with CO2, specialized reactors that enhance mass transfer are necessary.

Stirred-Tank Reactors (STRs): Commonly used for batch processes, STRs provide good mixing and heat transfer. However, for exothermic reactions like those involving phosgene derivatives, careful temperature control is crucial to prevent side reactions and ensure safety.

Packed-Bed Reactors: For continuous processes, a packed-bed reactor, potentially with a rotating and inclined design, can offer enhanced gas-liquid contact and adjustable contact times. mdpi.com

Monolithic Reactors: These structures provide high surface area to volume ratios, improving mass and heat transfer, which is particularly beneficial for fast and exothermic reactions. aiche.org

Process Intensification Strategies:

Process intensification can be achieved by moving from traditional batch reactors to more sophisticated systems.

Multifunctional Reactors: These reactors combine reaction and separation in a single unit, such as reactive distillation or membrane reactors. aiche.orgyoutube.com This can lead to significant reductions in equipment size and energy consumption. youtube.com

Alternative Energy Sources: The use of ultrasound (sonochemistry) or microwaves can enhance reaction rates and yields. aiche.org

Microreactors: These small-scale reactors offer excellent control over reaction parameters, leading to improved safety, especially when dealing with hazardous reagents like phosgene derivatives. youtube.com

A key consideration in the synthesis is the handling of byproducts. For instance, in the triphosgene route, the generated HCl gas is typically absorbed in water. Efficient reactor design must incorporate facilities for the safe removal and potential valorization of such byproducts.

| Reactor Type | Typical Application | Advantages for this compound Synthesis |

| Stirred-Tank Reactor | Batch synthesis | Good mixing and temperature control for reactions in the liquid phase. |

| Packed-Bed Reactor | Continuous synthesis | Enhanced gas-liquid contact for direct carbonation with CO2. mdpi.com |

| Segmented Flow Reactor | Continuous synthesis | Can reduce reaction times by up to 50%. |

| Microreactor | Continuous synthesis | Enhanced safety and control for reactions with hazardous materials. youtube.com |

Continuous Flow Synthesis Methods

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher consistency in product quality. acs.org The synthesis of this compound, particularly when using hazardous reagents like phosgene or its derivatives, is a prime candidate for the application of flow chemistry.

The use of triphosgene in a continuous flow system can mitigate the risks associated with the handling of this toxic reagent. acs.org Flow reactors minimize the reaction volume, thus reducing the potential impact of any process upset. acs.org A continuous flow setup for this synthesis would typically involve pumping solutions of the reactants through a heated tube or a microreactor where the reaction occurs.

A continuous process for the production of the precursor, diaminodicyclohexylmethane, has been developed, which involves the hydrogenation of diaminodiphenylmethane in a continuously operated suspension reactor. google.com This demonstrates the feasibility of continuous methods for the synthesis of related compounds.

Key features of a continuous flow process for this compound synthesis could include:

In-situ Generation of Reagents: Hazardous reagents like phosgene can be generated in-situ and immediately consumed in the next reaction step within a closed flow system, significantly enhancing safety. researchgate.netrsc.org

Precise Temperature and Residence Time Control: Flow reactors allow for precise control over temperature and the time the reactants spend in the reaction zone, which can be optimized to maximize yield and minimize byproduct formation.

Telescoped Reactions: Multiple reaction steps can be "telescoped" into a single continuous sequence without the need for isolating intermediates. For example, a two-step process could involve the initial reaction followed by an in-line separation or purification step. tib.eu

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous reagents due to large volumes. | Improved safety due to small reaction volumes and containment. acs.org |

| Process Control | More challenging to maintain homogeneity and consistent temperature. | Precise control over temperature, pressure, and residence time. |

| Product Quality | Potential for batch-to-batch variability. | Higher consistency and reproducibility. |

| Scalability | Scaling up can be complex and require significant re-engineering. | Scalability is often achieved by running multiple reactors in parallel. |

Impurity Profiling and Process Control Methodologies (excluding toxicological implications)

The purity of this compound is critical for its end-use applications. Impurity profiling and robust process control are therefore essential aspects of its manufacturing.

Impurity Profiling:

Impurities in the final product can originate from the starting materials, side reactions, or degradation of intermediates.

Starting Material Impurities: The purity of the 4,4'-diaminodicyclohexylmethane precursor is crucial. yonghuicomposite.com This precursor is produced by the hydrogenation of methylenedianiline and exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. wikipedia.org The isomeric ratio can significantly affect the properties of the final product and is controlled during the hydrogenation process. dissertationtopic.netgoogle.com

Side-Reaction Products: In the synthesis using triphosgene, incomplete reaction can leave unreacted starting materials. Side reactions can also lead to the formation of byproducts. For instance, in related polyurethane synthesis, water impurities can react with isocyanates to form urea (B33335) byproducts. yonghuicomposite.com

Isomeric Content: The relative amounts of the trans-trans, cis-trans, and cis-cis isomers of the diaminodicyclohexylmethane backbone are a critical quality attribute. The content of the trans-trans isomer can be controlled by carefully managing the hydrogenation reaction conditions, such as temperature and reaction time. dissertationtopic.netgoogle.com Prolonged reaction times can increase the content of the thermodynamically more stable trans-trans isomer. dissertationtopic.net

Process Control Methodologies:

To ensure consistent product quality, modern manufacturing processes increasingly rely on Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orglongdom.org

Real-time Monitoring: In-line and on-line analytical techniques such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction in real-time. mt.com For instance, FTIR can be used to validate carbonate formation by observing characteristic vibrational bands.

Multivariate Data Analysis: Data from various sensors can be analyzed using multivariate statistical methods to build predictive models of the process. This allows for proactive control and the early detection of deviations from the desired process trajectory.

Feedback Control Loops: By integrating real-time monitoring with automated control systems, it is possible to create feedback loops that adjust process parameters (e.g., temperature, reactant feed rates) to maintain the process within its optimal operating window. youtube.com

Off-Gas Analysis: In processes that generate gaseous byproducts, such as the HCl from triphosgene reactions or unreacted CO2 in direct carbonation, mass spectrometry can be used for real-time analysis of the off-gas composition, providing valuable information about the reaction progress and efficiency. thermofisher.com

| Analytical Technique | Application in Process Control |

| High-Performance Liquid Chromatography (HPLC) | Offline analysis of reaction mixture composition and final product purity. |

| Gas Chromatography (GC) | Analysis of volatile impurities and isomeric content of the precursor. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | In-line monitoring of the formation of the carbonate group and disappearance of reactants. |

| Near-Infrared (NIR) Spectroscopy | On-line monitoring of reactant concentrations and product formation. longdom.org |

| Raman Spectroscopy | In-situ monitoring of reaction kinetics and polymorphic forms. mt.com |

| Mass Spectrometry (MS) | Off-gas analysis for monitoring byproduct formation and reactant consumption. thermofisher.com |

Fundamental Chemical Reactivity and Mechanistic Studies of 4,4 Diaminodicyclohexylmethane Carbonate

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the chemical transformations of 4,4'-diaminodicyclohexylmethane carbonate.

Quantitative Analysis of Reaction Rates

Kinetic investigations into the reactions of similar amine-carbonate systems reveal that the rate of reaction is significantly influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of amines with carbonates can be followed spectrophotometrically, and under pseudo-first-order conditions (with an excess of the amine), the observed rate coefficients can be determined. nih.gov Plots of the observed rate constant versus the free amine concentration are typically linear, with the slope representing the second-order rate constant (k_N), which is independent of pH. nih.gov

The reactivity of the amine is a crucial factor. Studies on the aminolysis of substituted phenyl carbonates have shown that the Brønsted-type plots (log k_N versus the pKa of the conjugate acid of the amine) are valuable tools for elucidating reaction mechanisms. nih.gov For a series of quinuclidines reacting with 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate, these plots were found to be linear with slopes (β_N) of approximately 0.87-0.88. nih.gov This high β_N value suggests a significant degree of bond formation between the nucleophilic amine and the carbonate carbonyl carbon in the transition state, which is characteristic of a stepwise mechanism where the breakdown of a zwitterionic tetrahedral intermediate is the rate-limiting step. nih.gov

In contrast, the reaction of secondary alicyclic amines with 4-chlorophenyl 4-nitrophenyl carbonate exhibited a biphasic Brønsted-type plot. nih.gov This indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate at high amine pKa to its formation at low amine pKa. nih.gov

The following table provides a conceptual framework for understanding how reaction rates might be analyzed in the context of this compound, based on analogous systems.

| Parameter | Description | Typical Method of Determination |

| k_obsd | Pseudo-first-order rate coefficient | Spectrophotometric monitoring of product formation or reactant disappearance over time under excess amine conditions. |

| k_N | Second-order rate constant for the aminolysis reaction | Slope of the linear plot of k_obsd versus free amine concentration. |

| β_N | Brønsted-type coefficient | Slope of the linear plot of log k_N versus the pKa of the conjugate acid of the amine. |

| pKa⁰ | Center of curvature in a biphasic Brønsted plot | The pKa value at which the rate-determining step of the reaction changes. |

Enthalpic and Entropic Contributions to Reactivity

In the context of this compound, the formation of the salt itself from the free amine and carbonic acid is an exothermic process, driven by the favorable enthalpy of neutralization. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.gov The reaction between an amine and an acid to form a salt is generally characterized by a negative enthalpy change due to the formation of strong ionic bonds.

The reactions involving the carbonate moiety can also be analyzed from a thermodynamic perspective. The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates is a key example. mdpi.com This reaction is typically exothermic, favoring carbamate (B1207046) formation at lower temperatures. The entropic contribution is generally negative as two molecules (amine and CO₂) combine to form one (carbamate), leading to a more ordered system.

The thermal stability of compounds provides insight into the enthalpic strength of their chemical bonds. For instance, hybrid materials incorporating 4,4'-diaminodicyclohexylmethane and carbonate have shown decomposition temperatures exceeding 250°C, indicating significant thermal stability.

Elucidation of Reaction Mechanisms and Pathways

Understanding the detailed step-by-step process of how this compound reacts is crucial for controlling its chemical transformations and applications.

Nucleophilic Reactivity of Amine Functions

The primary amine groups (-NH₂) of the 4,4'-diaminodicyclohexylmethane cation are the principal sites of nucleophilic reactivity. nih.gov A nucleophile is a chemical species that donates an electron pair to form a chemical bond. The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic.

These amine groups can participate in a variety of nucleophilic reactions, including:

Reactions with Epoxides: 4,4'-diaminodicyclohexylmethane is widely used as a curing agent for epoxy resins. echemi.com The nucleophilic amine attacks the electrophilic carbon atom of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network. echemi.com This reaction is fundamental to the use of this compound in adhesives, coatings, and composite materials. echemi.comyonghuicomposite.com

Reactions with Isocyanates: The amine groups can react with isocyanates (-NCO) to form urea (B33335) linkages. This reaction is a cornerstone of polyurethane chemistry.

Acylation Reactions: Amines can react with acylating agents like acid halides and anhydrides. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.govfishersci.fi

The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the cyclohexyl rings. The reversible reaction with carbon dioxide to form a carbamate can be utilized to protect the amine group and reduce its reactivity in certain synthetic applications. mdpi.com

Role of the Carbonate Moiety in Reaction Intermediates

In the presence of protic species like water, the carbonate anion can exist in equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). The formation of bicarbonate and carbonate from the reaction of CO₂ with amines is a complex process. While it was traditionally believed to occur through the hydrolysis of a carbamate intermediate, recent theoretical and experimental evidence suggests a more direct pathway. nih.govacs.org This alternative mechanism proposes that water acts as a nucleophile, attacking CO₂ with the catalytic assistance of an amine group. nih.govacs.org This amine-assisted nucleophilic attack of CO₂ by water proceeds through a six-membered transition state. nih.gov

The carbonate moiety itself can be involved in reactions. For instance, cyclic carbonates are known to react with primary amines to form hydroxyurethanes. google.com While this compound is an ionic salt and not a cyclic carbonate, this reactivity highlights the potential for the carbonate group to participate in chemical transformations under specific conditions. The reaction between cyclic carbonates and amines is often catalyzed by Brønsted acids. google.com

The reversible formation of carbamates from the reaction of the amine with CO₂ is a critical aspect. mdpi.com The carbamate can act as a protected form of the amine, which can be reversed upon heating or by a change in pressure, releasing the free amine and CO₂. mdpi.com This reversibility is a key feature in applications like switchable solvents and for controlling reactivity. mdpi.com

Acid-Base Chemistry and Salt Formation Dynamics

The acid-base properties of this compound are central to its chemical identity and behavior. The compound is the salt of a weak acid (carbonic acid) and a weak base (4,4'-diaminodicyclohexylmethane).

4,4'-Diaminodicyclohexylmethane, the base component, readily neutralizes acids in what are typically weakly exothermic reactions to form salts and water. echemi.comechemi.comchemicalbook.comyonghuicomposite.comlookchem.comnih.govnoaa.gov The pKa of the conjugate acid of 4,4'-diaminodicyclohexylmethane is predicted to be around 10.87, indicating its basic nature. chemicalbook.com

The formation of this compound can be achieved through several synthetic routes, which illustrate its acid-base dynamics:

Direct Carbonation: Exposing the free diamine to pressurized carbon dioxide in a polar aprotic solvent leads to the formation of the carbonate salt through an acid-base neutralization reaction.

Salt Metathesis: Reacting the hydrochloride salt of 4,4'-diaminodicyclohexylmethane with an alkali carbonate, such as potassium carbonate, results in the precipitation of the alkali chloride and the formation of the desired diamine carbonate in solution.

The stability of the salt is dependent on the pH of the solution. In acidic conditions, the carbonate anion will be protonated to form bicarbonate and carbonic acid, which can then decompose to water and carbon dioxide. Conversely, in the presence of a stronger base, the 4,4'-diaminodicyclohexylmethane cation can be deprotonated to release the free diamine. The compound is noted to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. fishersci.fi

The following table summarizes some of the key acid-base properties and related reactions.

| Property/Reaction | Description | Relevant Species |

| Basicity of Amine | The lone pair of electrons on the nitrogen atoms allows them to accept protons. | C₁₃H₂₆N₂ |

| Acidity of Carbonic Acid | Carbonic acid is a weak diprotic acid. | H₂CO₃ |

| Salt Formation | Neutralization reaction between the diamine and carbonic acid. | C₁₃H₂₆N₂ + H₂CO₃ → [H₃N⁺-(C₆H₁₀)-CH₂-(C₆H₁₀)-N⁺H₃]CO₃²⁻ |

| Reaction with Strong Acids | The carbonate salt will react with strong acids to release CO₂. | [AmineH₂]CO₃ + 2HCl → [AmineH₂]Cl₂ + H₂O + CO₂ |

| Reaction with Strong Bases | A strong base will deprotonate the diammonium cation to yield the free diamine. | [AmineH₂]CO₃ + 2NaOH → Amine + Na₂CO₃ + 2H₂O |

Derivatization and Analogue Synthesis Based on 4,4 Diaminodicyclohexylmethane Carbonate

Functional Group Transformations and Strategic Modifications

The primary amine groups of 4,4'-Diaminodicyclohexylmethane are amenable to various functional group transformations, which are strategic for modifying the compound's properties for specific applications. These transformations primarily include substitution and addition reactions. yonghuicomposite.com

Key transformations include:

N-Alkylation: The hydrogen atoms on the amino groups can be replaced with alkyl groups through substitution reactions. yonghuicomposite.com This is commonly achieved by reacting the diamine with alkyl halides in the presence of a base, leading to secondary or tertiary amines. The choice of reaction conditions, including the base, solvent, and temperature, is critical for controlling the degree of alkylation and maximizing yield. yonghuicomposite.com Weaker bases like potassium carbonate are often preferred to minimize side reactions. yonghuicomposite.com

Oxidation: The primary amine groups can be oxidized to form the corresponding amine oxides.

Reduction: While the amine groups are already in a reduced state, derivatization followed by reduction can be a pathway to other functionalities. For instance, reductive amination with aldehydes or ketones can yield secondary amine derivatives.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. This is a fundamental transformation for creating polyamide structures.

The core structure, featuring two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge, provides a robust and stable scaffold for these modifications. The para-substitution pattern of the amine groups allows for the creation of linear, well-defined polymer chains and other symmetric molecules.

Synthesis of Novel Amine, Amide, and Carbamate (B1207046) Derivatives

Building upon general functional group transformations, specific synthetic strategies are employed to create novel amine, amide, and carbamate derivatives with tailored properties.

Amine Derivatives The synthesis of N-substituted amine derivatives is most directly accomplished via alkylation. For example, N,N'-dialkyl-4,4'-diaminodicyclohexylmethane can be synthesized by reacting the parent diamine with an alkyl bromide in a solvent such as acetonitrile (B52724), using potassium carbonate as the base. yonghuicomposite.com The reaction mixture is typically heated under reflux to drive the substitution to completion. yonghuicomposite.com The general reaction is as follows: H₂N-C₆H₁₀-CH₂-C₆H₁₀-NH₂ + 2 R-X + 2 Base → R-NH-C₆H₁₀-CH₂-C₆H₁₀-NH-R + 2 Base·HX yonghuicomposite.com

Amide Derivatives Amide derivatives are formed by creating an amide bond between the amine groups of PACM and a carboxylic acid. This reaction often requires the use of coupling agents to activate the carboxylic acid. A convenient and common protocol involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective even for electron-deficient amines and functionalized carboxylic acids. nih.gov Light-mediated protocols have also been developed, using agents like pyridine-CBr₄ under UVA irradiation to facilitate direct amide bond formation, avoiding super-stoichiometric quantities of activating agents. researchgate.net

Carbamate Derivatives Carbamate derivatives are of significant interest due to their role as protecting groups and as precursors to polyurethanes. researchgate.net They can be synthesized through several routes:

Reaction with Chloroformates: A common method involves reacting the diamine with a chloroformate, such as phenyl chloroformate, in a suitable solvent like acetonitrile. researchgate.net A base, typically potassium carbonate, is used to neutralize the HCl byproduct. researchgate.net

Reaction with Carbamoyl (B1232498) Chlorides: An alternative route is the reaction of the diamine with a carbamoyl chloride in a solvent like dichloromethane, often in the presence of a tertiary amine base like triethylamine (B128534) at low temperatures. nih.gov

Carbon Dioxide-Based Routes: Greener methods utilize carbon dioxide (CO₂) as a C1 source. In one approach, a three-component coupling of the primary amine, CO₂, and an alkyl halide in the presence of cesium carbonate can generate the carbamate. nih.gov

| Reagent 1 | Reagent 2 | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Phenyl Chloroformate | 4-Amino-1,2,4-triazole (analogue) | K₂CO₃ | Acetonitrile | Good to excellent yields (~81 to 97%) at ~80°C. | researchgate.net |

| Chlorocarbonate or Carbamoyl Chloride | 4-Demethylpenclomedine (analogue) | Triethylamine | Dichloromethane | Reaction performed at low temperature (-78°C). | nih.gov |

| CO₂ | Alkyl Halide | Cesium Carbonate | DMF | Three-component coupling for N-alkyl carbamates. | nih.gov |

Design and Synthesis of Advanced Monomer Precursors for Polymer Systems

4,4'-Diaminodicyclohexylmethane is a crucial intermediate in the polymer industry, serving as a monomer for several classes of high-performance polymers. fishersci.ficymitquimica.com

Polyurethanes: The most significant application is in the production of dicyclohexylmethane-4,4'-diisocyanate (H₁₂MDI), a key monomer for light-stable polyurethanes. wikipedia.orgwikipedia.org H₁₂MDI is synthesized by the reaction of the diamine with phosgene (B1210022) or non-phosgene alternatives like triphosgene (B27547). wikipedia.org

Non-Isocyanate Polyurethanes (NIPUs): Reflecting a shift towards greener chemistry, there is growing interest in non-isocyanate routes to polyurethanes. google.com In this approach, diamines like PACM undergo a polyaddition reaction with bis(cyclic carbonates) to form poly(hydroxy)urethanes (PHUs). nih.gov This pathway avoids the use of toxic isocyanates. google.com The carbonate salt of the diamine itself can be utilized in carbonate-amine polycondensation reactions to produce non-isocyanate poly(carbonate-urethane)s (NIPCUs).

Epoxy Resins: PACM is widely used as a curing agent (hardener) for epoxy resins. wikipedia.orgsigmaaldrich.com The amine groups react with the epoxide rings in a cross-linking reaction, which enhances the mechanical strength and thermal resistance of the final thermoset material, making it suitable for flooring, adhesives, and coatings. wikipedia.orgsigmaaldrich.com

Polyamides: The diamine can be condensed with dicarboxylic acids to produce polyamides. fishersci.ficymitquimica.com A notable, though now discontinued, example was the polyamide fiber known as Qiana, which was produced from the condensation of PACM and dodecanedioic acid. wikipedia.orgcymitquimica.com

Stereochemical Control and Isomer-Specific Derivatization

4,4'-Diaminodicyclohexylmethane is not a single compound but a mixture of stereoisomers. wikipedia.org The stereochemistry arises from the relative orientation of the amino groups on the two cyclohexane rings, which can be either cis or trans to the methylene bridge. The compound is typically produced by the hydrogenation of methylenedianiline, resulting in a mixture of three primary isomers: trans-trans, cis-trans, and cis-cis, in decreasing order of abundance. wikipedia.org

The specific ratio of these isomers significantly influences the physical and mechanical properties of the polymers derived from them. For example, the glass transition temperature, flexibility, and crystallinity of polyurethanes and polyamides can be tailored by controlling the isomeric composition of the diamine monomer.

Efforts have been made to control the isomeric ratio during synthesis. For instance, a patented method describes an intermittent production process to obtain 4,4'-diaminodicyclohexylmethane with a low content of the trans-trans isomer. lookchem.com The ability to separate the isomers or direct the synthesis toward a specific isomer allows for fine-tuning the performance of the final materials. Isomer-specific derivatization, while challenging, offers a pathway to highly defined materials with predictable properties.

| Isomer | Relative Orientation | CAS Number | Reference |

|---|---|---|---|

| trans, trans | Both amino groups are trans to the CH₂ bridge. | 6693-29-4 | wikipedia.org |

| cis, trans | One amino group is cis and one is trans. | 6693-30-7 | wikipedia.org |

| cis, cis | Both amino groups are cis to the CH₂ bridge. | 6693-31-8 | wikipedia.org |

| Mixture of Isomers | N/A | 1761-71-3 | wikipedia.org |

Polymerization Chemistry Involving 4,4 Diaminodicyclohexylmethane Carbonate

Non-Isocyanate Polyurethane (NIPU) Synthesis from Carbonate Precursors and Diamines

The synthesis of NIPUs through the reaction of diamines with cyclic carbonates is a significant advancement in polyurethane chemistry, offering a safer alternative to traditional isocyanate-based methods. nih.gov This approach typically involves the ring-opening of a cyclic carbonate by the amine groups of a diamine, such as 4,4'-diaminodicyclohexylmethane, to form β-hydroxy urethanes. nih.govresearchgate.net

A key strategy in NIPU synthesis involves the reaction of diamines with macromolecules that have been functionalized with cyclic carbonate groups. For instance, polysiloxanes functionalized with cyclic carbonates can be cured with various diamines, including 4,4'-diaminodicyclohexylmethane (PACM), to form NIPU coatings. paintsandcoatingsexpert.comdaneshyari.com The cycloaliphatic structure of PACM contributes to coatings with higher tensile strength, Young's modulus, and glass transition temperatures compared to those cured with linear aliphatic amines. paintsandcoatingsexpert.comdaneshyari.com

The reaction mechanism involves the nucleophilic attack of the primary amine groups of the diamine on the carbonyl carbon of the cyclic carbonate ring. This leads to the opening of the ring and the formation of a urethane linkage with a hydroxyl group on the adjacent carbon. This hydroxyl group can form intermolecular hydrogen bonds, which can enhance the mechanical properties of the resulting polymer. dtic.mil

Table 1: Influence of Diamine Structure on NIPU Coating Properties

| Diamine | Tensile Strength (MPa) | Young's Modulus (MPa) | Glass Transition Temperature (°C) |

| Isophorondiamine (IPDA) | Higher | Higher | Higher |

| 4,4'-Diaminodicyclohexylmethane (PACM) | Higher | Higher | Higher |

| 1,2-Propanediamine (PDA) | Lower | Lower | Lower |

| 1,6-Hexamethylenediamine (HMDA) | Lower | Lower | Lower |

Note: This table presents a qualitative comparison based on findings that cycloaliphatic amines like PACM and IPDA lead to improved properties over aliphatic amines. paintsandcoatingsexpert.comdaneshyari.com

Copolymerization is a versatile strategy to tailor the properties of NIPUs. This can involve the use of mixed cyclic carbonate monomers or a combination of different diamines. For example, copolymerizing cyclic-carbonated soybean oil (CSBO) with a cyclic carbonate-terminated poly(ether carbonate) can yield NIPUs with enhanced thermal stability and mechanical properties. researchgate.net While specific studies on the copolymerization of 4,4'-diaminodicyclohexylmethane carbonate are not detailed in the provided literature, the principle of using mixed monomers to control properties is well-established. By incorporating different diamines or cyclic carbonates, formulators can adjust parameters such as crosslink density, flexibility, and thermal resistance. rsc.org

The structure of the diamine plays a crucial role in defining the polymer backbone architecture and the resulting network formation in NIPUs. The use of a cycloaliphatic diamine like 4,4'-diaminodicyclohexylmethane introduces rigidity and steric hindrance into the polymer backbone. This can lead to a more amorphous polymer with a higher glass transition temperature. paintsandcoatingsexpert.comdaneshyari.com

In thermosetting NIPU systems, the diamine acts as a cross-linker. The functionality of the diamine (two primary amine groups) and the cyclic carbonate-functionalized macromolecule determines the cross-link density of the resulting network. A higher cross-link density generally leads to increased stiffness, hardness, and thermal stability of the polymer. wikipedia.org The specific stereoisomers of 4,4'-diaminodicyclohexylmethane (cis-cis, cis-trans, trans-trans) can also influence the packing of the polymer chains and, consequently, the final material properties. cymitquimica.com

Polyurea Synthesis via Trans-ureation Routes

Polyureas can be synthesized through non-isocyanate routes, such as the trans-ureation reaction. This method avoids the use of hazardous phosgene (B1210022) and isocyanates. nih.gov

A non-isocyanate route to polyureas involves the reaction of diamines with diphenyl carbamates or other carbonylation agents like diphenyl carbonate (DPC). nih.govhelsinki.fi For instance, high molecular weight polyureas can be produced through the trans-ureation of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate with various diamines. nih.gov Solvent-free processes have been developed for the synthesis of polyurea elastomers from diamines, including 4,4'-diaminodicyclohexylmethane, and DPC. helsinki.fi In these reactions, the diamine displaces the phenol from the diphenyl carbonate to form urea (B33335) linkages. helsinki.fi

The trans-ureation process for polyurea synthesis is highly dependent on the solvent. nih.gov For example, the reaction of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate with aliphatic amines is facile in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetramethylene sulfone (TMS), even in the absence of a catalyst. nih.gov The use of a solvent that allows for the concurrent removal of the phenol byproduct can drive the polymerization equilibrium towards the formation of high molecular weight polyurea. nih.gov

While some trans-ureation reactions can proceed without a catalyst, various catalysts can be employed to accelerate the reaction rate. These can include organic bases or metal-based catalysts. For the direct synthesis of polyureas from diamines and carbon dioxide, ionic liquids have been shown to be effective catalysts. cymitquimica.com

Polyamide Synthesis Employing 4,4'-Diaminodicyclohexylmethane or its Parent Amine

The primary application of 4,4'-Diaminodicyclohexylmethane in polymer chemistry is in the synthesis of polyamides. These polymers are valued for their unique combination of properties, distinguishing them from conventional aliphatic polyamides like Nylon 6 or Nylon 6,6. A notable commercial example was a polyamide produced under the trade name Qiana, which was synthesized from 4,4'-Diaminodicyclohexylmethane and dodecanedioic acid wikipedia.org. This polyamide was recognized for its silk-like feel and good performance characteristics.

The fundamental reaction for forming polyamides from 4,4'-Diaminodicyclohexylmethane is a polycondensation reaction with a dicarboxylic acid. In this step-growth polymerization, the amino groups of the diamine react with the carboxylic acid groups of the diacid to form amide linkages, with the concurrent elimination of a small molecule, typically water.

The general reaction scheme is as follows:

n H₂N-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH₂ + n HOOC-R-COOH → [-HN-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH-CO-R-CO-]n + 2n H₂O

Where R represents the organic group of the dicarboxylic acid. The properties of the resulting polyamide are highly dependent on the nature of this "R" group. For instance, the use of long-chain aliphatic dicarboxylic acids, such as dodecanedioic acid, results in flexible polymers with lower melting points, whereas aromatic dicarboxylic acids lead to more rigid materials with higher glass transition temperatures researchgate.net.

The polycondensation can be carried out through various methods, including melt polymerization and solution polymerization. Melt polycondensation is a common industrial method where the monomers are heated above the melting point of the resulting polymer to drive the reaction and remove water nih.gov. Solution polycondensation, on the other hand, is performed in a solvent at lower temperatures and is often used for laboratory-scale synthesis or for producing polymers that are thermally sensitive researchgate.net.

Table 1: Examples of Dicarboxylic Acids Used in Polycondensation with 4,4'-Diaminodicyclohexylmethane

| Dicarboxylic Acid | Chemical Formula | Resulting Polyamide Type | Expected Properties |

| Dodecanedioic Acid | HOOC-(CH₂)₁₀-COOH | Aliphatic-Cycloaliphatic | Flexible, semi-crystalline, good mechanical strength |

| Isophthalic Acid | C₆H₄(COOH)₂ | Aromatic-Cycloaliphatic | Amorphous, transparent, high Tg |

| Terephthalic Acid | C₆H₄(COOH)₂ | Aromatic-Cycloaliphatic | Semi-crystalline, high melting point, high strength |

To further tailor the properties of polyamides based on 4,4'-Diaminodicyclohexylmethane, co-polyamide formation and chain extension are common strategies.

Co-polyamide Formation:

Co-polyamides are formed by introducing a third monomer into the polymerization reaction. This can be another diamine or another dicarboxylic acid. The inclusion of a comonomer disrupts the regularity of the polymer chain, which can lead to a decrease in crystallinity and an increase in transparency. For example, a copolyamide can be synthesized by reacting a mixture of 4,4'-Diaminodicyclohexylmethane and another diamine, such as hexamethylenediamine, with a single dicarboxylic acid. This approach allows for a fine-tuning of properties like melting point, glass transition temperature, and solubility. Blending polyamides made from 4,4'-diaminodicyclohexylmethane with other commercial polyamides, such as PA 6,12, has been shown to enhance the modulus of the resulting material wikipedia.org.

Table 2: Components for Co-polyamide Synthesis

| Comonomer Type | Example | Purpose | Effect on Polymer Properties |

| Aliphatic Diamine | Hexamethylenediamine | Introduce flexibility, disrupt crystallinity | Lower melting point, increased transparency |

| Aromatic Diamine | m-Phenylenediamine | Increase rigidity and Tg | Higher glass transition temperature, amorphous |

| Aliphatic Diacid | Adipic Acid | Modify melting behavior and flexibility | Lower melting point and stiffness |

| Aromatic Diacid | Isophthalic Acid | Enhance thermal stability and transparency | Increased Tg, amorphous character |

Chain Extension:

Chain extension is a post-polymerization process used to increase the molecular weight of the polyamide. This is often necessary to achieve the desired mechanical properties for demanding applications. Chain extenders are typically bifunctional molecules that can react with the end groups of the polymer chains (either amino or carboxylic acid groups), effectively linking them together. While specific examples for 4,4'-Diaminodicyclohexylmethane-based polyamides are not extensively detailed in readily available literature, common chain extenders for polyamides include diisocyanates, bis(caprolactam)s, and epoxy-functional polymers chinayaruichem.comresearchgate.netaessesd.com. The use of 4,4'-Diaminodicyclohexylmethane itself as a chain extender has been noted, particularly in the context of polyurethanes, highlighting its reactivity chinayaruichem.com.

Reaction Engineering in Polymerization Processes

The successful industrial-scale production of polyamides from 4,4'-Diaminodicyclohexylmethane relies on careful control of the polymerization process. Key aspects of reaction engineering include managing reaction kinetics, heat and mass transfer, and reactor design to ensure a consistent product with the desired molecular weight and properties.

For melt polycondensation, the reaction is typically carried out in a series of reactors. The initial stage often involves a prepolymerization step at lower temperatures and higher pressures to form low molecular weight oligomers. This is followed by a polycondensation stage at higher temperatures and under vacuum to facilitate the removal of water and drive the reaction to completion, thereby increasing the molecular weight. The removal of water is a critical step, as its presence can limit the achievable molecular weight due to the reversibility of the amidation reaction.

The kinetics of polyamidation are influenced by several factors, including temperature, catalyst, and the concentration of reactive end groups. While polyamidation can proceed without a catalyst, acidic catalysts are sometimes employed to increase the reaction rate. The viscosity of the molten polymer increases significantly as the molecular weight builds up, which presents challenges for mixing and the removal of water. Specialized reactors, such as wiped-film or disc-ring reactors, are designed to handle high-viscosity melts and provide a large surface area for efficient mass transfer.

In solution polymerization, the choice of solvent is crucial. It must be able to dissolve the monomers, the growing polymer chains, and be inert to the reaction conditions. The removal of byproducts can be easier in solution, but the process may be less economical due to the need for solvent recovery and the lower volumetric productivity of the reactor.

Impact of Monomer Purity and Isomer Composition on Polymerization Efficacy

The efficacy of the polymerization process and the final properties of the polyamide are highly sensitive to the purity and isomeric composition of the 4,4'-Diaminodicyclohexylmethane monomer.

Monomer Purity:

The presence of impurities can have a detrimental effect on the polymerization. Monofunctional impurities, for instance, can act as chain stoppers, limiting the final molecular weight of the polymer. Other impurities might interfere with the catalyst or cause undesirable side reactions, leading to discoloration or a reduction in thermal stability. Therefore, high-purity monomers are essential for producing high-performance polyamides. The stoichiometric balance of the diamine and dicarboxylic acid is also critical; an imbalance will result in a lower molecular weight polymer as one type of functional group is depleted, preventing further chain growth.

Isomer Composition:

4,4'-Diaminodicyclohexylmethane is produced by the hydrogenation of methylenedianiline and exists as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis wikipedia.org. The ratio of these isomers has a profound impact on the properties of the resulting polyamide.

Trans,trans isomer: This isomer has a more linear and rigid structure, which allows for more efficient chain packing. Polyamides with a high content of the trans,trans isomer tend to be more crystalline, with higher melting points, greater stiffness, and higher tensile strength.

Cis,trans and cis,cis isomers: These isomers have a "kinked" or bent structure, which disrupts the regularity of the polymer chain and hinders crystallization. A higher proportion of these isomers leads to more amorphous polyamides, which are typically transparent and have lower glass transition temperatures scispace.com.

The slower reactivity of the cis isomer's secondary amine group, likely due to steric hindrance, can also affect the polymerization kinetics scispace.com. By controlling the isomer ratio of the 4,4'-Diaminodicyclohexylmethane monomer, manufacturers can tailor the properties of the final polyamide to suit specific applications, from highly crystalline fibers to amorphous, transparent engineering plastics.

Table 3: Influence of 4,4'-Diaminodicyclohexylmethane Isomer Composition on Polyamide Properties

| Property | High trans,trans content | High cis,trans and cis,cis content |

| Crystallinity | Higher | Lower (more amorphous) |

| Melting Point (Tm) | Higher | Lower or absent |

| Glass Transition Temp. (Tg) | Generally higher | Generally lower |

| Stiffness/Modulus | Higher | Lower |

| Transparency | Opaque/Translucent | Transparent |

| Solubility | Lower | Higher |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4,4 Diaminodicyclohexylmethane Carbonate

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding characteristics of 4,4'-Diaminodicyclohexylmethane carbonate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic arrangement and functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, multi-dimensional techniques are required for complete assignment and stereochemical analysis.

The ¹H NMR spectrum of the 4,4'-diaminodicyclohexylmethane cation typically displays broad multiplets in the δ 1.00–1.77 ppm range, corresponding to the numerous protons of the two cyclohexyl rings. Protons on carbons adjacent to the amine groups (amine-CH) are shifted further downfield. The methylene (B1212753) bridge protons also have a characteristic signal. In the carbonate salt, the amine protons (N-H) would appear as broad signals, their chemical shift influenced by hydrogen bonding and exchange dynamics.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. The analysis of chemical shifts helps confirm the integrity of the cyclohexyl and methylene bridge carbons. The presence of the carbonate anion (CO₃²⁻) would be confirmed by a characteristic signal in the ¹³C NMR spectrum, typically appearing in the range of δ 160-170 ppm, although its observation can be dependent on concentration and solvent.

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for definitive structural elucidation.

COSY experiments establish ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons within the cyclohexyl rings and the methylene bridge.

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of protonated carbons.

The compound's existence as a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans) complicates the NMR spectra, often resulting in overlapping signals. wikipedia.org Advanced NMR experiments at high field strengths are necessary to resolve these individual isomeric forms and determine their relative abundance in a given sample.

Table 1: Representative NMR Data for the 4,4'-Diaminodicyclohexylmethane Cation

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 1.00 – 1.77 | Cyclohexyl -CH₂- protons |

| ¹H | 3.17 – 3.93 | Amine-CH and protons adjacent to nitrogen |

| ¹³C | ~25-45 | Cyclohexyl and methylene bridge carbons |

| ¹³C | ~45-55 | Carbons alpha to amine group |

High-Resolution Mass Spectrometry (HRMS) for Molecular and Isomeric Composition

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental formula and the confirmation of the molecular weight of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are required.

In ESI-MS, the analysis would typically detect the cation component of the salt. The 4,4'-diaminodicyclohexylmethane molecule (C₁₃H₂₆N₂) has a monoisotopic mass of approximately 210.2096 amu. chemspider.com In positive ion mode ESI-HRMS, it would be observed as the protonated molecular ion [M+H]⁺ at m/z 211.2172. The high mass accuracy of HRMS allows for the confident confirmation of the elemental formula C₁₃H₂₇N₂⁺.

Fragmentation analysis (MS/MS) of the parent ion can provide further structural information. The fragmentation pattern would involve characteristic losses from the aliphatic rings and cleavage around the amine groups, helping to confirm the core structure. The NIST mass spectrometry database for the free diamine shows major peaks at m/z 56, 28, 193, 32, and 81 under electron ionization conditions, which corresponds to various fragments of the molecule. nih.gov While electron ionization is not used for the carbonate salt directly, this data is useful for identifying the free diamine if it is present as a volatile impurity or analyzed separately.

The different stereoisomers (cis-cis, cis-trans, trans-trans) of 4,4'-diaminodicyclohexylmethane have identical masses and will not be distinguished by mass spectrometry alone. wikipedia.org Their identification and quantification require coupling MS with a chromatographic separation method like HPLC or GC.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insight into its conformational properties. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands for this compound include:

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups. A reported spectrum shows a peak around 3309 cm⁻¹. The broadening is indicative of hydrogen bonding.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methylene groups.

C=O Stretching: A strong, characteristic absorption band for the carbonate anion (CO₃²⁻). This has been reported at 1685 cm⁻¹.

N-H Bending: A peak observed around 1532 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amine groups.

C-N Stretching: These vibrations typically appear in the 1000-1200 cm⁻¹ region. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton. The symmetric C-C stretching modes of the cyclohexyl rings would give rise to strong Raman signals. The carbonate ion also has a strong, sharp, and highly characteristic symmetric stretching mode (ν₁) typically observed near 1060-1070 cm⁻¹. The N-H and C-H stretching vibrations are also active in the Raman spectrum. nih.gov

Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of all key functional groups (amine, aliphatic rings, carbonate) and offering clues about the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 2: Key Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

| ~3309 | IR | N-H stretching of primary amine | |

| 2850-3000 | IR, Raman | C-H stretching of cyclohexyl and methylene groups | |

| ~1685 | IR | C=O asymmetric stretching of carbonate (CO₃²⁻) | |

| ~1532 | IR | N-H bending of primary amine | |

| ~1065 | Raman | Symmetric stretching of carbonate (CO₃²⁻) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 4,4'-Diaminodicyclohexylmethane from impurities, including its various stereoisomers, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of the diamine. sielc.comsielc.com

A typical method involves a C18 or a specialized polar-modified column. sielc.comsielc.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated, ionic form, which improves peak shape and retention. sielc.comsielc.com For compatibility with mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.com

Advanced Detection:

UV Detection: While the aliphatic structure lacks a strong chromophore, detection can be performed at low wavelengths (~200-210 nm) where the amine functional groups show some absorbance.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful technique for both quantification and identification. It allows for the separation of isomers, which can then be individually identified by their mass, confirming that they are indeed isomers and not impurities with different molecular weights. sielc.com

Electrochemical Detection (ECD): ECD is a highly sensitive detection method for electroactive compounds. nih.gov While not commonly reported for this specific compound, the amine groups could potentially be oxidized at an electrode surface, offering a route for sensitive quantification.

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. It is useful when the analyte lacks a UV chromophore and provides a response that is more uniform across different compounds compared to UV.

The HPLC method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to establish a robust quantitative assay. unl.edu

Table 3: Example HPLC Method Parameters for 4,4'-Diaminodicyclohexylmethane Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Separation of isomers, quantification, impurity profiling | sielc.com |

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas Chromatography (GC) is a high-resolution separation technique designed for volatile and thermally stable compounds. mdpi.com As this compound is a salt, it is non-volatile and cannot be analyzed directly by GC. However, GC is a valuable tool in several related contexts:

Analysis of the Free Diamine: The carbonate salt can be quantified by first liberating the free 4,4'-diaminodicyclohexylmethane base. This is achieved by treating the sample with a strong base, followed by extraction of the free diamine into an organic solvent. The resulting solution containing the now-volatile diamine can be injected into the GC.

Reaction Monitoring: GC can be used to monitor the hydrogenation of methylenedianiline to produce 4,4'-diaminodicyclohexylmethane. wikipedia.org By taking aliquots from the reaction mixture, the consumption of the starting material and the formation of the product can be tracked over time.

Impurity Profiling: GC-MS can identify volatile impurities in a sample, such as residual solvents or byproducts from the synthesis. PubChem and NIST have documented GC-MS data for the free diamine, which is useful for identification purposes. nih.govnist.gov